6-Fluoro-8-methoxyquinolin-3-amine
Description
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
6-fluoro-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2O/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,12H2,1H3 |
InChI Key |
DFMRPXIDNIFZNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)C=C(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Foundational Quinoline (B57606) Synthesis Techniques
The construction of the quinoline scaffold has been a subject of extensive research for over a century, leading to a rich portfolio of named reactions that are still widely employed today. These methods can be broadly categorized into classical and modern approaches, each with its own set of advantages and limitations.
Classical and Modern Approaches to Quinoline Core Construction
The classical syntheses of quinolines typically involve the condensation of anilines with a three-carbon component, followed by cyclization and aromatization. These methods are valued for their reliability and the use of readily available starting materials.
One of the oldest and most well-known methods is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.
The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.
The Friedländer synthesis offers a convergent approach, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. This reaction is typically catalyzed by an acid or a base and is particularly useful for the synthesis of quinolines with substituents at the 2- and 3-positions. The reaction proceeds via an aldol condensation followed by cyclodehydration.
The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline.
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions, this synthesis can selectively produce either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures).
Modern approaches to quinoline synthesis often employ transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance. These methods include palladium-catalyzed cross-coupling reactions, copper-catalyzed C-H activation/C-N bond formation, and gold-catalyzed cyclization reactions. These contemporary techniques provide access to complex quinoline structures that are difficult to obtain through classical methods.
| Synthesis Method | Key Reactants | General Product | Catalyst/Conditions |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinolines | H₂SO₄ |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid |
| Friedländer | 2-Aminobenzaldehyde/Ketone, Compound with α-Methylene Group | 2,3-Disubstituted Quinolines | Acid or Base |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Acid |
| Conrad-Limpach | Aniline, β-Ketoester | 2- or 4-Hydroxyquinolines | Heat |
Targeted Synthesis of 6-Fluoro-8-methoxyquinolin-3-amine
The synthesis of this compound requires a multi-step approach that carefully considers the introduction of the fluoro, methoxy (B1213986), and amino substituents at the desired positions. A plausible and efficient synthetic strategy involves the construction of a suitably substituted 3-nitroquinoline precursor, followed by the reduction of the nitro group to the corresponding amine.
Precursor Compound Utilization
The key to a successful synthesis of this compound lies in the selection of the appropriate starting materials. A logical precursor for the quinoline core is a substituted aniline that already bears the fluoro and methoxy groups in the correct orientation. For the target molecule, 4-fluoro-2-methoxyaniline would be a suitable starting material.
This aniline derivative can then be subjected to a classical quinoline synthesis, such as a modified Skraup or a Friedländer-type condensation, to construct the quinoline ring system. The choice of the co-reactant will determine the substitution pattern on the pyridine ring of the quinoline.
To introduce the 3-amino group, it is common practice to first introduce a nitro group at the 3-position, which can then be readily reduced. Therefore, the synthesis would proceed through a 6-fluoro-8-methoxy-3-nitroquinoline intermediate. The nitration of the 6-fluoro-8-methoxyquinoline core would need to be carefully controlled to achieve the desired regioselectivity at the 3-position.
The final step in the synthesis is the reduction of the 3-nitro group to the 3-amino group. This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metal-acid systems such as iron in acetic acid or tin(II) chloride in hydrochloric acid. cas.ac.cn
Nucleophilic Substitution Strategies in Synthesis
While the primary strategy for the synthesis of this compound relies on building the quinoline ring from a pre-substituted aniline, nucleophilic substitution reactions can play a crucial role in the synthesis of the precursors or in the derivatization of the final product.
For instance, the synthesis of the precursor 4-fluoro-2-methoxyaniline may itself involve nucleophilic aromatic substitution (SNAr) reactions. Starting from a difluorinated benzene derivative, a methoxy group can be introduced via nucleophilic substitution of one of the fluorine atoms with a methoxide source.
Furthermore, if a quinoline with a suitable leaving group at the 6- or 8-position were available, nucleophilic substitution could be employed to introduce the fluoro or methoxy groups. However, the direct fluorination or methoxylation of a pre-formed quinoline ring at these positions can be challenging and may lack regioselectivity. Therefore, the strategy of using a pre-substituted aniline is generally preferred for its better control over the substitution pattern.
Derivatization and Analogue Preparation
The preparation of analogues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. This involves the systematic modification of the substituents on the quinoline ring.
Introduction of Fluorine and Methoxy Substituents
As previously discussed, the most efficient method for introducing the fluorine and methoxy substituents at the 6- and 8-positions, respectively, is to begin the synthesis with an aniline precursor that already contains these groups. This approach ensures the correct regiochemistry from the outset.
The synthesis of the required substituted anilines can be achieved through various established methods in aromatic chemistry. For example, starting from a commercially available anisole or fluoroaniline, a sequence of nitration, reduction, and halogenation or methoxylation reactions can be employed to arrive at the desired 4-fluoro-2-methoxyaniline precursor.
The introduction of fluorine into aromatic rings can also be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aniline. However, this method is often limited by its harsh conditions and moderate yields. Modern fluorination methods using electrophilic fluorinating agents (e.g., Selectfluor®) offer milder alternatives.
The methoxy group is typically introduced via a Williamson ether synthesis, where a phenoxide is reacted with a methylating agent, or through a nucleophilic aromatic substitution reaction on an activated aromatic ring.
| Compound Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| This compound | C₁₀H₉FN₂O | Target Compound |
| 4-Fluoro-2-methoxyaniline | C₇H₈FNO | Precursor |
| 6-Fluoro-8-methoxy-3-nitroquinoline | C₁₀H₇FN₂O₃ | Intermediate |
| Glycerol | C₃H₈O₃ | Reactant (Skraup) |
| Acrolein | C₃H₄O | Intermediate (Skraup) |
| 2-Aminobenzaldehyde | C₇H₇NO | Reactant (Friedländer) |
| β-Diketone | R-CO-CH₂-CO-R' | Reactant (Combes) |
| β-Ketoester | R-CO-CH₂-COOR' | Reactant (Conrad-Limpach) |
Modifications at the Amino Position
The amino group on a quinoline ring is a versatile functional group that can undergo a variety of chemical transformations. While no specific examples exist for this compound, reactions involving the amino group of structurally similar quinolines, such as 6-methoxyquinolin-8-amine, have been reported. These modifications are crucial for developing new derivatives with altered physicochemical properties and biological activities.
One common modification is acylation , where the amino group is converted to an amide. For instance, 6-methoxyquinolin-8-amine can be acylated using chloroacetyl chloride in the presence of a base like triethylamine. This reaction introduces a reactive handle that can be used for further functionalization, such as nucleophilic substitution of the chloride.
Another important transformation is the Ugi-azide reaction , a multi-component reaction that allows for the rapid assembly of complex molecules. In the case of 6-methoxyquinolin-8-amine, it can react with an aldehyde, an isocyanide, and trimethylsilyl azide (B81097) to form tetrazole-containing derivatives. mdpi.com This reaction is highly valuable in medicinal chemistry for creating libraries of diverse compounds for biological screening.
The following table summarizes these potential modifications, drawing parallels from the reactivity of 6-methoxyquinolin-8-amine.
| Reaction Type | Reagents and Conditions | Product Type | Potential Application |
| Acylation | Chloroacetyl chloride, Triethylamine, CH₂Cl₂ | N-(quinolin-yl)acetamide | Intermediate for further functionalization |
| Ugi-Azide Reaction | Aldehyde, Isocyanide, Trimethylsilyl azide, Methanol | Tetrazole-containing quinoline derivative | Generation of molecular diversity for drug discovery |
Synthesis of Quinoline Hybrid Structures
The synthesis of hybrid molecules, where a quinoline scaffold is combined with other pharmacologically active moieties, is a common strategy in drug discovery. This approach aims to create multifunctional molecules with improved or novel biological activities. Although no hybrid structures based on this compound have been described, the synthesis of hybrids from related quinolines provides a template for how such molecules could be constructed.
A prominent example is the hybridization of 8-amino-6-methoxyquinoline (B117001) with a tetrazole ring. mdpi.com This has been achieved through the Ugi-azide reaction mentioned previously, linking the quinoline core to the tetrazole moiety via a linker that can be varied in length and composition. mdpi.com The resulting hybrid compounds have been investigated for their potential as antimalarial agents. mdpi.com
The general approach to synthesizing such hybrids involves a precursor like 6-methoxyquinolin-8-amine, which serves as the quinoline building block. This is then reacted with other components in a one-pot or multi-step sequence to assemble the final hybrid structure. The choice of reaction depends on the desired linker and the other heterocyclic system to be incorporated.
The table below outlines a representative example of a synthetic approach to quinoline hybrid structures, based on the available literature for analogous compounds.
| Quinoline Precursor | Hybrid Partner | Synthetic Methodology | Resulting Hybrid Structure |
| 6-methoxyquinolin-8-amine | Tetrazole | Ugi-Azide Reaction | 8-Amino-6-methoxyquinoline-tetrazole hybrid |
It is important to reiterate that the information presented above is based on the chemistry of related quinoline compounds and not on experimental data for this compound. Further research is required to explore the synthesis and reactivity of this specific molecule.
Medicinal Chemistry and Drug Discovery Implications
6-Fluoro-8-methoxyquinolin-3-amine as a Promising Lead Compound
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better. The chemical structure of this compound, featuring a quinoline (B57606) core substituted with a fluorine atom at the 6-position, a methoxy (B1213986) group at the 8-position, and an amine group at the 3-position, presents a unique combination of functionalities that are significant in medicinal chemistry.
The fluorine atom at the C6 position is a common modification in quinoline-based drugs, known to enhance metabolic stability and binding affinity by altering the electronic properties of the ring system. For instance, in the context of fluoroquinolone antibiotics, this substitution is crucial for their potent antibacterial activity. beilstein-journals.org The methoxy group at the C8 position can influence the compound's pharmacokinetic properties, including its distribution and metabolism, and has been reported to increase potency and decrease toxicity in some quinoline derivatives. beilstein-journals.org The amine group at the 3-position offers a key site for further chemical modification, allowing for the introduction of various side chains to modulate biological activity and target specificity.
While direct and extensive research on this compound as a lead compound is not widely published, its structural motifs are present in compounds that have shown significant biological activity. For example, derivatives of 8-methoxyquinoline (B1362559) have been investigated for their antimalarial properties, building on the legacy of primaquine (B1584692). mdpi.com The strategic placement of the fluoro and methoxy groups on the quinoline ring of this compound suggests its potential as a starting point for the development of novel therapeutic agents, warranting further investigation into its biological profile.
Role as a Pharmacological Scaffold for Therapeutic Development
A pharmacological scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds with diverse biological activities. The quinoline ring system is a well-established and versatile scaffold in drug discovery, forming the backbone of drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.
The this compound structure serves as a valuable scaffold for several reasons. The quinoline core itself provides a rigid framework that can be appropriately functionalized to interact with specific biological targets. The existing substituents—fluoro, methoxy, and amino groups—offer distinct points for chemical diversification. The amino group at the 3-position is particularly amenable to a variety of chemical reactions, such as acylation, alkylation, and the formation of Schiff bases, enabling the synthesis of a large number of derivatives.
For instance, the amino group can be used to link the scaffold to other pharmacophores or to introduce side chains that can interact with specific pockets in a target protein. Research on related 3-aminoquinoline (B160951) derivatives has shown that modifications at this position can lead to compounds with potent and selective activities. The combination of the 6-fluoro and 8-methoxy substituents can be considered a "decoration" of the quinoline scaffold that fine-tunes its electronic and steric properties, potentially leading to improved potency and a more favorable safety profile. The development of novel kinase inhibitors, for example, has utilized substituted quinoline scaffolds to achieve high affinity and selectivity. nih.gov
Principles of Rational Drug Design for Quinoline-Based Compounds
Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. nih.gov This approach is particularly relevant for optimizing lead compounds based on the quinoline scaffold, including derivatives of this compound. The key principles involve understanding the structure-activity relationships (SAR) and utilizing computational and structural biology tools.
Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For quinoline derivatives, SAR studies have revealed the importance of the substitution pattern on the quinoline ring. For example, the position and nature of substituents can dramatically influence the compound's mechanism of action and therapeutic index. In the case of this compound, SAR studies would involve synthesizing analogs with variations at the 3-amino group, as well as exploring the impact of different substituents at other positions of the quinoline ring. The introduction of a fluorine atom at the C6 position has been shown to improve antiplasmodial activity in some quinoline series. nih.gov
Computational Modeling: Molecular docking and other computational techniques can be used to predict how quinoline-based compounds will bind to their biological targets, such as enzymes or receptors. By creating a model of the target's binding site, researchers can design molecules that fit precisely and have high affinity. For derivatives of this compound, docking studies could help in designing novel side chains at the 3-amino position that optimize interactions with the target protein.
Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind to the biological target and then growing or linking them to create a more potent lead compound. The this compound molecule itself could be considered a fragment that could be elaborated upon to develop more complex and active molecules.
By applying these principles of rational drug design, medicinal chemists can systematically optimize the structure of this compound to develop new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
Biological Activities and Mechanistic Elucidation
Antimicrobial Efficacy
The quinoline (B57606) core is a well-established pharmacophore in antimicrobial agents. The introduction of a fluorine atom and a methoxy (B1213986) group can modulate the electronic properties and bioavailability of the molecule, often enhancing its antimicrobial spectrum and potency.
Antibacterial Properties
Derivatives of the 6-Fluoro-8-methoxyquinoline scaffold have demonstrated notable antibacterial effects, which are primarily achieved through the disruption of bacterial DNA synthesis.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of antibacterial action for fluoroquinolone compounds involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these inhibitors trap the enzyme in its cleavage-competent state, leading to lethal double-strand breaks in the bacterial chromosome. nih.gov
Research into novel (non-fluoroquinolone) inhibitors of bacterial type II topoisomerases (NBTIs) has highlighted the importance of the 3-fluoro-6-methoxyquinoline (B1245202) core. One study reported an optimized series of these derivatives, with a specific compound demonstrating excellent in vitro activity against Staphylococcus aureus. nih.gov Enhanced inhibition of Topoisomerase IV was found to correlate with improved activity against S. aureus strains that have developed resistance to other NBTIs.
Table 1: In Vitro Antibacterial Activity of a 3-fluoro-6-methoxyquinoline Derivative
| Compound | Target Organism | MIC₉₀ (μg/mL) |
|---|---|---|
| Cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline (Compound 14) | S. aureus | 0.125 nih.gov |
This table showcases the potent in vitro activity of a representative compound from a series of novel inhibitors targeting bacterial topoisomerases.
Antifungal Properties
The quinoline nucleus is also a key feature in several compounds with antifungal properties. Research has shown that specific substitutions on the quinoline ring can yield significant activity against various fungal pathogens.
While direct studies on 6-Fluoro-8-methoxyquinolin-3-amine are not extensively detailed in the reviewed literature, related compounds have shown promise. For instance, 6-Fluoro-8-quinolinol, a structurally similar compound, has been synthesized and evaluated for its antifungal activity against a panel of six different fungi, including Aspergillus niger. fordham.edu Furthermore, broader studies on 8-hydroxyquinoline (B1678124) derivatives have identified compounds with potent activity against yeasts like Candida spp. and dermatophytes such as Microsporum canis. nih.gov The mechanism for some of these derivatives is suggested to involve damage to the fungal cell wall. nih.gov Another study detailed a series of 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives that exhibited excellent protective efficacy against the plant pathogenic fungus Pyricularia oryzae. researchgate.net
Table 2: Antifungal Activity of Representative Quinoline Derivatives
| Compound | Fungal Species | Activity Metric | Value (µg/mL) |
|---|---|---|---|
| 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) | Yeasts | MIC | 1-16 nih.gov |
| 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) | Dermatophytes | MIC | 2-4 nih.gov |
| 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16) | Yeasts | MIC | 1-16 nih.gov |
| 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16) | Dermatophytes | MIC | 2-4 nih.gov |
This table presents the Minimum Inhibitory Concentration (MIC) for two promising 8-hydroxyquinoline derivatives against different classes of fungi, indicating the potential of the quinoline scaffold in developing new antifungal agents.
Anticancer Potential
The quinoline scaffold is being actively investigated for its utility in oncology. Its derivatives have been found to interfere with cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase enzymes and key signaling kinases.
Interaction with Topoisomerase Enzymes
Human topoisomerases (hTop1 and hTop2) are validated targets for clinically important anticancer drugs. nih.gov These drugs function as "poisons," stabilizing the covalent complex between the topoisomerase and DNA, which ultimately leads to the formation of lethal DNA strand breaks in cancer cells. nih.govresearchgate.net
To overcome the chemical limitations of existing topoisomerase inhibitors like camptothecin, novel quinoline-based compounds have been designed. researchgate.net A recent study reported the development of a new class of quinoline-based Topoisomerase 1 (Top1) inhibitors. One particular compound from this series demonstrated high potency in inhibiting human Top1 activity by trapping the Top1-DNA cleavage complexes (Top1ccs) both in vitro and within living cells. researchgate.net This compound also showed excellent stability in plasma serum, a significant advantage over traditional inhibitors. researchgate.net
Table 3: Inhibitory Activity of a Quinoline-Based Topoisomerase 1 Poison
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine (Compound 28) | Human Topoisomerase 1 (Top1) | 29 ± 0.04 researchgate.net |
This table highlights the potent inhibitory concentration of a novel quinoline derivative against human topoisomerase 1, showcasing the potential of this chemical class in developing new anticancer agents.
Inhibition of MET Kinase Activity
The Mesenchymal-Epithelial Transition factor (MET) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. nih.govresearchgate.net Deregulation and overactivation of the c-Met signaling pathway are implicated in numerous human cancers, making it an attractive target for therapeutic intervention. nih.gov
Quinoline-based molecules have emerged as effective inhibitors of c-Met kinase. Modifications at the C-3 and C-6 positions of the quinoline scaffold have been explored to enhance inhibitory effects. nih.gov Research focusing on C-6 substitution has led to the design of several 4,6,7-substituted quinolines. Specific derivatives from these studies have shown c-Met kinase inhibition activity that is comparable or superior to the established inhibitor, cabozantinib. nih.gov
Table 4: c-Met Kinase Inhibitory Activity of 4,6,7-Substituted Quinolines
| Compound | c-Met Kinase IC₅₀ (nM) |
|---|---|
| Derivative 27 | 19 nih.gov |
| Derivative 28 | 64 nih.gov |
| Cabozantinib (Reference) | 40 nih.gov |
This table compares the half-maximal inhibitory concentration (IC₅₀) of two novel quinoline derivatives against c-Met kinase with the reference inhibitor cabozantinib, demonstrating their high potency.
Induction of Caspase-Independent Cell Death Pathways4.2.4. Autophagy Pathway Modulation4.2.5. Mitochondrial Targeting Mechanisms4.2.6. Reactive Oxygen Species Generation and DNA Damage Responses4.3. Antimalarial Activity4.3.1. Antiplasmodial Effects against Plasmodium falciparum4.4. Antitubercular Activity
Without primary or secondary research sources, any attempt to create content for these sections would be speculative and would not meet the required standards of accuracy and evidence-based reporting.
Antiviral Activity (e.g., Anti-HIV-1)
Research has identified a potent small molecule inhibitor of Human Immunodeficiency Virus 1 (HIV-1), designated CV-3 , which functions by interrupting the critical interaction between the viral infectivity factor (Vif) and the host's core-binding factor β (CBFβ). nih.govnih.gov This interruption protects the host's natural antiviral proteins, the APOBEC3 family, from degradation, allowing them to inhibit viral replication. nih.gov
The chemical structure of CV-3 has not been disclosed in the cited research. Therefore, it cannot be confirmed whether CV-3 is identical or related to this compound.
The reported anti-HIV-1 activity of the uncharacterized compound CV-3 is detailed below.
| Compound | Target | Mechanism of Action | IC₅₀ | CC₅₀ |
| CV-3 | Vif-CBFβ Interaction | Blocks Vif-mediated degradation of APOBEC3 proteins, enabling their antiviral activity. nih.govnih.gov | 8.16 µM | >100 µM |
Table 1: Anti-HIV-1 Activity of the inhibitor CV-3. IC₅₀ (half-maximal inhibitory concentration) represents the concentration at which viral replication is inhibited by 50%. CC₅₀ (50% cytotoxic concentration) represents the concentration at which 50% cytotoxicity to host cells is observed. nih.gov
Modulation of Specific Receptor Systems and Cellular Pathways
No specific studies were identified that detail the activity of this compound on the following receptor systems.
There is no available data from the reviewed search results describing the activity of this compound as an antagonist for adenosine (B11128) A2a or A2b receptors.
There is no available data from the reviewed search results describing the activity of this compound as an antagonist for dopamine (B1211576) D2 or D3 receptors.
There is no available data from the reviewed search results describing the activity of this compound as an antagonist for Toll-Like Receptors 7 or 8.
There is no available data from the reviewed search results describing the activity of this compound as an agonist for the Cannabinoid Receptor Type 2.
No public scientific data is currently available to generate an article on the histone deacetylase (HDAC) inhibition and antioxidant properties of the chemical compound this compound.
Extensive searches of scientific databases and literature have yielded no research findings, detailed studies, or data tables pertaining to the biological activities of this compound in the specific contexts of histone deacetylase (HDAC) inhibition or its potential antioxidant properties.
Therefore, the requested article with the specified outline and content cannot be generated at this time due to a lack of foundational research on this particular compound.
Structure Activity Relationship Sar Investigations
Influence of Fluorine and Methoxy (B1213986) Substitutions on Bioactivity
The bioactivity of quinoline (B57606) derivatives is profoundly affected by the nature and position of substituents on the heterocyclic ring system. In the case of 6-Fluoro-8-methoxyquinolin-3-amine, both the fluorine and methoxy groups play pivotal roles in modulating its pharmacological profile.
The presence of a fluorine atom at the 6-position is a common strategy in drug design to enhance metabolic stability and binding affinity. Fluorine's high electronegativity can alter the electronic properties of the quinoline ring, influencing its interaction with biological targets. mdpi.com Studies on various fluoroquinolone analogues have demonstrated that the position of the fluorine substituent is critical for activity. For instance, in some series of quinolone antibacterials, the 6-fluoro substitution is a key determinant of their potent activity. acs.org However, the effect is not universal, and in some cases, non-fluorinated analogues have also shown significant biological effects. acs.org A study on the mutagenicity of fluoroquinoline derivatives indicated that fluorine substitution at certain positions could be a tool for creating safer medicinal compounds. mdpi.com
The methoxy group at the 8-position is another significant feature. The 8-amino-6-methoxyquinoline (B117001) core is a well-established pharmacophore in antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.comwho.intnih.gov The 6-methoxy group, in particular, has been shown to be important for the antimalarial activity of 8-aminoquinolines. youtube.com Research on 8-methoxyquinoline (B1362559) and its derivatives has highlighted their strong antifungal and antibacterial properties. researchgate.netresearchgate.net The introduction of a nitro group to 8-methoxyquinoline, however, was found to diminish its biological activity, underscoring the sensitivity of this position to electronic modifications. researchgate.netresearchgate.net
The interplay between the electron-withdrawing fluorine at position 6 and the electron-donating methoxy group at position 8 creates a unique electronic environment on the quinoline nucleus, which can fine-tune the compound's interaction with specific biological targets.
Positional Sensitivity of Functional Groups within the Quinoline Nucleus
The biological activity of quinoline derivatives is highly sensitive to the positioning of functional groups on the core structure. nih.gov Even minor shifts in substituent placement can lead to dramatic changes in potency and selectivity.
The 3-amino group is a critical component of the this compound structure. Research on other 4-aminoquinoline (B48711) series has shown that a substituent at the 3-position is an absolute requirement for certain biological activities, such as α2C-adrenoceptor antagonism. acs.org While the target compound has a 3-amino group, this highlights the importance of substitution at this position. Studies on fluorinated quinolines have revealed that substitution at the 3-position can have a profound impact, with 3-fluoro substitution rendering some derivatives non-mutagenic. mdpi.com
The following table summarizes the importance of substituent positioning on the quinoline ring based on findings from related compounds.
| Position | Substituent | General Influence on Bioactivity |
| 3 | Amino Group | Often critical for activity; its modification can drastically alter potency. acs.org |
| 6 | Fluorine | Can enhance metabolic stability and binding; its effect is position-dependent. mdpi.comacs.org |
| 8 | Methoxy Group | A key feature in some pharmacophores (e.g., antimalarials); contributes to the electronic properties of the ring. mdpi.comwho.int |
Impact of Linker Moieties and Side Chain Variations on Potency and Selectivity
The 3-amino group of this compound serves as a versatile handle for the attachment of various linker moieties and side chains, which can significantly modulate the compound's pharmacological properties. The nature, length, and flexibility of these appended groups are key determinants of potency and selectivity.
In studies of related 8-amino-6-methoxyquinoline hybrids, the linker between the quinoline core and other chemical moieties was found to strongly influence antiplasmodial activity and cytotoxicity. mdpi.com Variations in linker length and basicity led to a wide range of biological responses. mdpi.com For example, derivatives with a methyl linker were generally more active than those with longer or more complex linkers. mdpi.com
Similarly, in other classes of quinoline derivatives, the side chain at the 4-amino position plays a crucial role. The ability to overcome drug resistance in some antimalarial 4-aminoquinolines has been shown to be independent of the linker length between the quinoline ring and an appended group, at least for chain lengths between two and four carbons. nih.gov The composition of the side chain, such as the presence of a terminal nitrogen atom, is also a critical factor for activity. youtube.com
The introduction of different side chains can also influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in a series of 6-fluoroquinoline (B108479) derivatives, more lipophilic side chains generally led to improved antiplasmodial activity. mdpi.com
The table below illustrates the impact of side chain modifications on the activity of related quinoline compounds.
| Side Chain Modification | Impact on Biological Activity |
| Increased Lipophilicity | Generally improves antiplasmodial activity in some series. mdpi.com |
| Shorter Linker Length | Can lead to higher activity in certain classes of derivatives. mdpi.com |
| Presence of Basic Amine | Often crucial for activity, with the type of amine (primary, secondary, or tertiary) being important. youtube.com |
Stereochemical Effects on Biological Activity
Stereochemistry can play a significant and often decisive role in the biological activity of chiral quinoline derivatives. If a side chain attached to the 3-amino group of this compound contains a stereocenter, the different enantiomers or diastereomers could exhibit distinct pharmacological profiles.
In a study of 4-aminoquinoline derivatives, substitutions on a piperazine (B1678402) ring attached to the quinoline core exerted a significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. acs.org This demonstrates that the three-dimensional arrangement of atoms is critical for optimal interaction with the target receptor.
The absolute configuration of a chiral center can influence how a molecule fits into a binding pocket, affecting its binding affinity and, consequently, its potency. One enantiomer may be significantly more active than the other, or they may even have different biological activities altogether. Therefore, for any derivatives of this compound that are chiral, the separation and biological evaluation of the individual stereoisomers would be an essential step in the drug development process.
Correlating Structural Features with Enhanced or Diminished Efficacy
Based on the analysis of related quinoline structures, a hypothetical SAR model for this compound can be proposed to guide the design of more efficacious analogues.
Features Potentially Enhancing Efficacy:
Optimal Side Chain at Position 3: A short, appropriately substituted side chain attached to the 3-amino group is likely to be crucial. The presence of a terminal basic amine could be beneficial for certain activities.
Maintenance of the 6-Fluoro and 8-Methoxy Substitution Pattern: This specific arrangement of electron-withdrawing and electron-donating groups likely confers a favorable electronic profile for target interaction.
Introduction of Lipophilic Groups: In some contexts, increasing the lipophilicity of the side chain may enhance cell permeability and potency. mdpi.com
Features Potentially Diminishing Efficacy:
Removal or Relocation of the 3-Amino Group: Given the importance of substitution at this position in related series, its removal or shift would likely be detrimental. acs.org
Bulky Substituents at Sterically Hindered Positions: The introduction of large groups in close proximity to the core ring system could disrupt the optimal binding conformation.
Alteration of the 6-Fluoro or 8-Methoxy Groups: Replacing these groups with others that have significantly different electronic or steric properties could lead to a loss of activity.
The following table provides a summary of these structure-activity correlations.
| Structural Feature | Correlation with Efficacy |
| 3-Amino Side Chain | Enhancement: Short, basic, and optimally lipophilic side chains. Diminishment: Absence or inappropriate modification. |
| 6-Fluoro Substituent | Enhancement: Contributes to metabolic stability and binding. Diminishment: Replacement with less favorable groups. |
| 8-Methoxy Substituent | Enhancement: Key part of a favorable electronic profile. Diminishment: Replacement with groups that disrupt this profile. |
| Stereochemistry | Enhancement: The correct stereoisomer can significantly increase potency. Diminishment: The incorrect stereoisomer may be inactive or less active. |
Computational and in Silico Studies
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the mechanism of action and for structure-based drug design. For 6-Fluoro-8-methoxyquinolin-3-amine, docking studies would involve placing the molecule into the binding site of various known quinoline (B57606) targets, such as bacterial DNA gyrase or viral helicases. nih.govresearchgate.net
The analysis calculates a binding affinity or docking score, which estimates the strength of the interaction. Key interactions, such as hydrogen bonds formed by the 3-amine group, halogen bonds from the 6-fluoro substituent, or hydrophobic interactions involving the quinoline ring, would be identified. For instance, docking against E. coli DNA Gyrase B could reveal interactions with key amino acid residues, providing a rationale for potential antibacterial activity. researchgate.net
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein (PDB ID) | Potential Indication | Binding Affinity (kcal/mol) | Key Interacting Residues | Interactions Observed |
|---|---|---|---|---|
| E. coli DNA Gyrase B (4F86) | Antibacterial | -7.5 | Asp73, Gly77, Ile78 | Hydrogen Bond, Hydrophobic |
| HCV NS3 Helicase (1A1V) | Antiviral | -8.2 | Arg393, Asp290 | Hydrogen Bond, Pi-Alkyl |
| Human Topoisomerase IIα (4FM9) | Anticancer | -7.9 | Asn120, Ser149 | Hydrogen Bond, Halogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized analogs.
The Hansch approach is a classic QSAR method that correlates biological activity with physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). For a series of 3-aminoquinoline (B160951) analogs, a Hansch equation might take the form:
log(1/C) = k₁logP - k₂(σ)² + k₃Es + k₄
Where C is the concentration required for a specific biological effect, and k represents coefficients determined by regression analysis. The 6-fluoro and 8-methoxy groups on the target compound would contribute specific values for these parameters.
Modern QSAR studies often replace or supplement empirical parameters with quantum chemical descriptors derived from calculations like DFT. nih.gov These descriptors provide a more fundamental insight into a molecule's properties. For this compound, relevant descriptors would include:
HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the ability to accept electrons.
HOMO-LUMO Gap: An indicator of chemical reactivity and stability.
Dipole Moment: Describes the polarity of the molecule.
Molecular Electrostatic Potential (MEP): Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Illustrative Quantum Chemical Descriptors for QSAR Modeling
| Descriptor | Calculated Value | Implication |
|---|---|---|
| EHOMO | -5.8 eV | Electron-donating capability |
| ELUMO | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | High kinetic stability |
| Dipole Moment | 2.5 D | Moderate polarity |
Prediction of Pharmacokinetic Parameters
In silico ADME (Absorption, Distribution, Metabolism, Excretion) models are used to predict the pharmacokinetic properties of a drug candidate. Several computational tools can assess the "drug-likeness" of this compound. researchgate.net A key initial screen is Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates two or more of the following rules: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Other parameters like polar surface area (PSA) and the number of rotatable bonds are also critical for predicting oral bioavailability. nih.gov
Table 3: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 192.19 g/mol | Pass (≤ 500) |
| logP | 2.1 | Pass (≤ 5) |
| Hydrogen Bond Donors | 1 (from -NH2) | Pass (≤ 5) |
| Hydrogen Bond Acceptors | 3 (2xN, 1xO) | Pass (≤ 10) |
| Polar Surface Area (PSA) | 51.5 Ų | Good (indicates good cell permeability) |
| Number of Rotatable Bonds | 1 | Good (indicates conformational flexibility) |
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can optimize the molecule's 3D geometry to its lowest energy state. dergipark.org.tr This optimized structure is the foundation for calculating numerous electronic properties.
DFT is used to compute the HOMO and LUMO energies, which are crucial for understanding reactivity. The distribution of these frontier orbitals indicates the likely sites for electron donation and acceptance. Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. nih.gov The MEP map would highlight the electron-rich regions (e.g., near the nitrogen and oxygen atoms) as sites for electrophilic attack and electron-poor regions (e.g., near the amine hydrogens) as sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation would place the docked complex of this compound and its target protein in a simulated physiological environment (water, ions) and track the movements of all atoms over time (nanoseconds to microseconds).
This analysis reveals the stability of the binding pose. It can show whether key hydrogen bonds are maintained over time and assess the conformational flexibility of the ligand within the binding site. MD simulations are computationally intensive but provide invaluable insights into the thermodynamics and kinetics of binding, such as calculating the free energy of binding, which is a more rigorous predictor of affinity than a simple docking score.
Future Directions in Research
Identification of Novel Molecular Targets
While quinoline (B57606) derivatives have established roles as inhibitors of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, the complete range of molecular interactions for many analogues, including 6-Fluoro-8-methoxyquinolin-3-amine, is not fully understood. nih.gov Future research must extend beyond these classical targets to uncover novel mechanisms of action that could open up new therapeutic applications.
A promising area of investigation lies in the immunomodulatory potential of this compound class. For instance, the structurally related 6-fluoro-8-methoxy quinolone, gatifloxacin, has been shown to down-regulate the production of interleukin-8 (IL-8) in prostate cancer cell lines. nih.govnih.gov This anti-inflammatory effect suggests that compounds like this compound might interact with components of cellular signaling pathways that regulate cytokine expression. Future studies should, therefore, employ target deconvolution techniques, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), to identify direct binding partners.
Furthermore, unbiased screening against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal unexpected off-target activities that may be harnessed for therapeutic benefit or flagged for potential side effects.
Table 1: Potential Molecular Targets for this compound and Related Analogues
| Target Class | Specific Examples | Rationale for Investigation |
| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Established targets for the quinolone class, crucial for antibacterial activity. nih.gov |
| Signaling Pathway Proteins | NF-κB, AP-1 | Key regulators of inflammation and cytokine production; potentially modulated to achieve anti-inflammatory effects. nih.gov |
| Cytokines & Chemokines | Interleukin-8 (IL-8) | Production can be suppressed by related quinolones, indicating a potential role in controlling inflammatory responses. nih.gov |
| Ion Channels | hERG Potassium Channel | Important to screen for off-target binding to predict and mitigate potential cardiotoxicity. nih.gov |
Advancements in Synthetic Methodologies for Analogue Generation
The systematic exploration of the chemical space around the this compound core is essential for establishing robust structure-activity relationships (SAR). The development of efficient and versatile synthetic methodologies is paramount to this effort. Future work should focus on modular synthetic routes that allow for the rapid generation of a diverse library of analogues.
One such powerful technique is the Ugi-azide multi-component reaction. This reaction allows for the combination of an amine, an aldehyde, an isocyanide, and an azide (B81097) source in a single step to create complex molecules. Research on related 6-methoxyquinolin-8-amine scaffolds has demonstrated the utility of this reaction in creating a series of tetrazole-containing hybrids with varied linkers and substituents. mdpi.com Adopting this methodology for this compound would enable the exploration of different functional groups at the 3-amino position, which is crucial for modulating the compound's physicochemical properties and biological activity.
Moreover, advancements in late-stage functionalization, particularly C-H activation, could provide novel avenues for modifying the quinoline core itself, offering access to previously inaccessible chemical space.
Table 2: Exemplar Synthetic Scheme for Analogue Generation
| Step | Reaction Type | Starting Material | Key Reagents | Product Description |
| 1 | Nitration | 6-Fluoro-8-methoxyquinoline | HNO₃, H₂SO₄ | Introduction of a nitro group, likely at the 5 or 7 position. |
| 2 | Reduction | Nitro-substituted quinoline | SnCl₂, HCl | Reduction of the nitro group to an amine. mdpi.com |
| 3 | Multi-Component Reaction | This compound | Various aldehydes, tert-butyl isocyanide, TMS-azide | Ugi-azide reaction to generate a library of diverse analogues with modified side chains. mdpi.com |
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, high-resolution map of the cellular response to the compound. nih.govmdpi.com
By treating relevant cell lines (e.g., bacterial, cancer, or immune cells) with the compound and analyzing the resulting changes at each molecular layer, researchers can construct a comprehensive biological profile. For example, transcriptomics (RNA-Seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. nih.gov
Integrating these disparate datasets using advanced bioinformatics tools can help elucidate the compound's mechanism of action, identify biomarkers for its activity, and reveal potential polypharmacological effects that would be missed by traditional methods. mdpi.com This comprehensive profiling is a critical step in rationally designing next-generation therapeutics.
Table 3: A Multi-Omics Workflow for Profiling this compound
| Omics Layer | Technology | Biological Question Addressed | Potential Insights |
| Transcriptomics | RNA-Sequencing | Which gene expression patterns are altered by the compound? | Identification of regulated pathways and potential mechanisms of action. |
| Proteomics | Mass Spectrometry (MS) | How does the compound affect protein abundance and modifications? | Discovery of direct and indirect protein targets; understanding post-translational regulation. |
| Metabolomics | LC-MS, GC-MS | What metabolic pathways are perturbed upon treatment? | Insights into effects on cellular energy, biosynthesis, and signaling. |
| Data Integration | Network Analysis, Machine Learning | How do the changes across different molecular layers interrelate? | Construction of a holistic model of the drug's effect, identification of key driver genes and biomarkers. scispace.com |
Development of Next-Generation Quinolone-Based Therapeutics through Rational Design
The ultimate goal of this foundational research is to develop next-generation quinolone-based therapeutics with enhanced efficacy and safety. Rational design, a process that combines computational modeling with empirical testing, is the key to achieving this.
Data generated from SAR studies (Section 7.2) and multi-omics profiling (Section 7.3) will serve as the input for building predictive computational models. Quantitative Structure-Activity Relationship (QSAR) models can correlate specific chemical features with biological activity, guiding the synthesis of more potent analogues. Similarly, pharmacophore models can define the ideal three-dimensional arrangement of functional groups required for binding to a specific molecular target.
This in silico approach allows for the virtual screening of thousands of potential analogues, prioritizing those with the highest predicted activity and the lowest potential for off-target effects, such as inhibition of the hERG channel. nih.gov By focusing synthetic efforts on the most promising candidates, rational design can significantly accelerate the drug discovery pipeline, leading to the development of safer and more effective therapeutics built upon the this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing 6-Fluoro-8-methoxyquinolin-3-amine, and what factors influence reaction yields?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and metal-catalyzed cross-coupling. For example:
- Nucleophilic substitution : Fluorine at position 6 can be introduced via halogen exchange using KF under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Methoxy group introduction : Methoxylation at position 8 may employ Cu(I)-catalyzed coupling with methanol derivatives under inert atmospheres .
Key factors affecting yields include solvent polarity, temperature control (e.g., avoiding side reactions at >100°C), and catalyst selection (e.g., Pd for cross-coupling). Impurities often arise from incomplete substitution or over-oxidation; purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H and ¹⁹F NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons adjacent to fluorine show splitting due to ³J coupling). The methoxy group appears as a singlet at ~3.8–4.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₀FN₂O, exact mass: 208.0757 g/mol) and fragmentation patterns (e.g., loss of –NH₂ or –OCH₃) .
- IR spectroscopy : Identifies amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
Q. What in vitro assays are appropriate for initial evaluation of the antimicrobial activity of this compound?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with serial dilutions (0.5–128 µg/mL) .
- Time-kill studies : Monitor bactericidal kinetics over 24 hours at 2× MIC. Synergy with β-lactams or fluoroquinolones can be assessed using checkerboard assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during large-scale synthesis?
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to reduce byproducts. Catalyst loading ≤5 mol% minimizes costs .
- Solvent selection : Replace DMF with acetonitrile or THF to enhance solubility of intermediates and reduce decomposition.
- Process intensification : Use flow chemistry for exothermic steps (e.g., fluorination) to maintain temperature control and scalability .
Q. What strategies elucidate the mechanism of action against cancer cell lines?
- Enzyme inhibition assays : Test binding to topoisomerase II or kinase targets (e.g., EGFR) using fluorescence polarization or SPR. IC₅₀ values correlate with cytotoxicity data .
- Gene expression profiling : RNA-seq of treated cells (e.g., HeLa) identifies pathways modulated by the compound, such as apoptosis (e.g., BAX upregulation) or cell cycle arrest (e.g., p21 induction) .
Q. How do fluorine and methoxy substituents influence the quinoline core’s electronic properties?
- Fluorine : Electron-withdrawing effect increases quinoline’s electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. ¹⁹F NMR chemical shifts (~-110 ppm) indicate electronic environment changes .
- Methoxy group : Electron-donating resonance (+M effect) stabilizes the aromatic ring, improving solubility via hydrogen bonding. Computational studies (DFT) show methoxy increases HOMO energy, affecting redox potential .
Q. How can SAR studies identify critical functional groups for enhanced bioactivity?
- Derivative synthesis : Replace –OCH₃ with –OCF₃ or –OH to assess steric/electronic effects.
- Bioactivity mapping : Test analogs (e.g., 6-Fluoro-8-ethoxyquinolin-3-amine) in cytotoxicity assays (e.g., MTT on MCF-7 cells). Correlate substituent Hammett constants (σ) with IC₅₀ values to identify optimal electron-withdrawing/donating groups .
Q. What computational methods predict binding affinity with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with DNA gyrase (PDB: 1KZN). Fluorine forms halogen bonds with Arg136, while the methoxy group stabilizes hydrophobic pockets .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) from a library of quinoline derivatives to predict MIC values against P. aeruginosa (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
